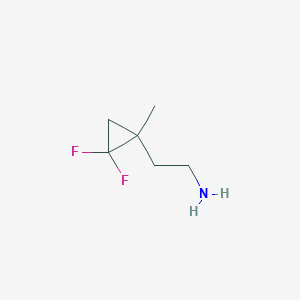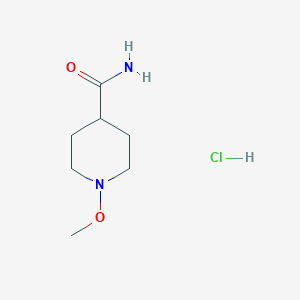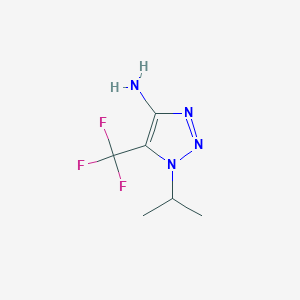
6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O3S. It is a derivative of benzene, featuring a sulfonyl chloride group, a hydroxyl group, and a chlorine atom attached to the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride typically involves the chlorination of 2-hydroxy-3-methylbenzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing sulfonyl chloride group, which deactivates the benzene ring towards further substitution.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form 6-Chloro-2-hydroxy-3-methylbenzenesulfonic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of sulfonic acids to form sulfonyl chlorides.
Amines, Alcohols, Thiols: Used as nucleophiles in substitution reactions.
Water or Aqueous Base: Used for hydrolysis reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
6-Chloro-2-hydroxy-3-methylbenzenesulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: Utilized in the development of sulfonamide-based drugs.
Material Science: Employed in the synthesis of sulfonated polymers and resins.
Biological Studies: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis and biochemical modifications.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylbenzene-1-sulfonyl chloride: Similar structure but lacks the hydroxyl group.
4-Chloro-2-hydroxybenzene-1-sulfonyl chloride: Similar structure but with different substitution pattern on the benzene ring.
6-Chloro-2-hydroxybenzene-1-sulfonyl chloride: Similar structure but lacks the methyl group.
Uniqueness
6-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C7H6Cl2O3S |
|---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
6-chloro-2-hydroxy-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O3S/c1-4-2-3-5(8)7(6(4)10)13(9,11)12/h2-3,10H,1H3 |
InChI Key |
DDOZZHPVXAERFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)S(=O)(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13243452.png)

![3-[(4-Methylcyclohexyl)oxy]azetidine](/img/structure/B13243464.png)

![2-[(3-Methylbutan-2-yl)amino]propan-1-ol](/img/structure/B13243479.png)
![1-[(tert-Butoxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13243486.png)
![1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13243488.png)
![2-[Chloro(phenyl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13243491.png)
![4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13243496.png)

